molecular formula C25H24N2O4 B11295993 N-(8-butoxyquinolin-5-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-(8-butoxyquinolin-5-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11295993
M. Wt: 416.5 g/mol
InChI Key: OBDSHRVHMAIVJA-UHFFFAOYSA-N
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Description

N-(8-butoxyquinolin-5-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline ring, a chromene ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-butoxyquinolin-5-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting with the preparation of the quinoline and chromene precursors. The quinoline precursor can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts. The chromene precursor can be synthesized through a Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acidic catalysts.

The final step involves the coupling of the quinoline and chromene precursors through an amide bond formation. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(8-butoxyquinolin-5-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides or chromene epoxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline or chromene derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the quinoline or chromene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinoline N-oxides, chromene epoxides.

    Reduction: Reduced quinoline or chromene derivatives.

    Substitution: Amino or thiol-substituted quinoline or chromene derivatives.

Scientific Research Applications

N-(8-butoxyquinolin-5-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties. It may act on specific molecular targets involved in disease pathways.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of N-(8-butoxyquinolin-5-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(8-butoxyquinolin-5-yl)-glycine: Another quinoline derivative with similar structural features but different functional groups.

    1-(8-butoxy-quinolin-5-yl)-3-(4-chloro-phenyl)-thiourea: A compound with a quinoline ring and thiourea group, exhibiting different chemical properties and applications.

Uniqueness

N-(8-butoxyquinolin-5-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of quinoline and chromene rings, along with the butoxy and carboxamide functional groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H24N2O4

Molecular Weight

416.5 g/mol

IUPAC Name

N-(8-butoxyquinolin-5-yl)-6,8-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C25H24N2O4/c1-4-5-11-30-21-9-8-19(17-7-6-10-26-23(17)21)27-25(29)22-14-20(28)18-13-15(2)12-16(3)24(18)31-22/h6-10,12-14H,4-5,11H2,1-3H3,(H,27,29)

InChI Key

OBDSHRVHMAIVJA-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C2C(=C(C=C1)NC(=O)C3=CC(=O)C4=CC(=CC(=C4O3)C)C)C=CC=N2

Origin of Product

United States

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